![molecular formula C23H25N3O3 B2805691 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-66-8](/img/structure/B2805691.png)
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . The structure of pyrazine derivatives can be quite diverse, with different chemical categories indicating various biological activities .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives can be quite complex and depend on the specific derivative . For example, 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones and 1,3,4-oxathiazoline-2-ones substituted pyridines and pyrazines have been synthesized and screened against M. tuberculosis .科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various pyrazole, pyrazolopyrimidine, and pyrazolopyridine derivatives, which share structural similarities with the specified compound. These studies often involve reactions under specific conditions to yield novel compounds with potential biological activities. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a methodological foundation for synthesizing complex pyrazoline derivatives with significant biological implications Hassan, T. Hafez, & Souad A. Osman, 2014.
Biological Studies
Biological applications of compounds structurally related to the mentioned chemical have been explored in various studies. Aghekyan et al. (2020) investigated the antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, demonstrating the antimicrobial potential of these compounds Aghekyan et al., 2020. Such findings suggest that derivatives of the specified compound could also exhibit antibacterial properties, warranting further investigation into their potential as antimicrobial agents.
Polymorphic Studies
Shishkina et al. (2018) discovered polymorphic modifications of a pyrroloquinoline derivative with diuretic properties, revealing insights into the structural analysis and potential therapeutic applications of such compounds Shishkina et al., 2018. This research highlights the importance of understanding the polymorphic forms of chemical compounds for their application in drug development.
Antitubercular and Antimicrobial Evaluation
Bodige et al. (2019) designed and synthesized a series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and evaluated their antitubercular and antibacterial activities, providing a template for assessing the biological activities of novel synthetic compounds Bodige et al., 2019. This study underscores the potential of structurally related compounds in combating bacterial infections and tuberculosis.
将来の方向性
Given the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-20-10-6-17(7-11-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-18-8-12-19(28-2)13-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSEHSMUZPRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
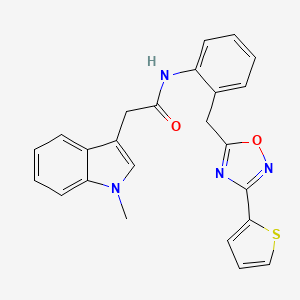
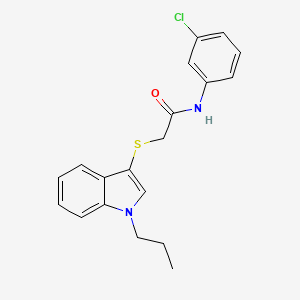
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)
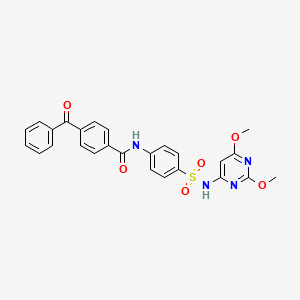
![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)
amino}propanamide](/img/structure/B2805624.png)
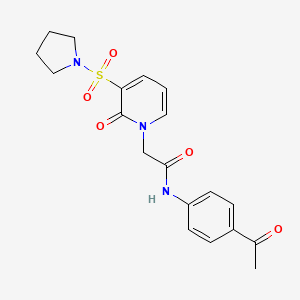
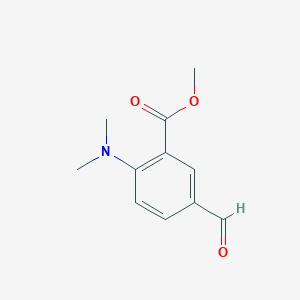
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)


